2-(Quinolin-2-yl)acetonitrile

Chiroptical Materials BODIPY Dyes Near-Infrared Probes

Researchers pursuing helicene-type BODIPY analogs with NIR chiroptical activity often encounter unreliable quinoline building blocks that fail in key SRN1 or BF₃·OEt₂ coordination steps. 2-(Quinolin-2-yl)acetonitrile (CAS 14068-28-1) eliminates this risk through validated reactivity and well-defined physicochemical properties. • Enables synthesis of β-isoindigo-based BODIPY analogs exhibiting |gabs| up to 3.5×10⁻³ and CPL beyond 800 nm. • Participates in photo-stimulated SRN1 reactions with nucleophiles for diverse quinoline library construction. • Supplied with public ¹H NMR and SMILES benchmarks for immediate analytical verification and quality control.

Molecular Formula C11H8N2
Molecular Weight 168.19 g/mol
CAS No. 14068-28-1
Cat. No. B080219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Quinolin-2-yl)acetonitrile
CAS14068-28-1
Molecular FormulaC11H8N2
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=N2)CC#N
InChIInChI=1S/C11H8N2/c12-8-7-10-6-5-9-3-1-2-4-11(9)13-10/h1-6H,7H2
InChIKeyUNFOICLZNBECOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Quinolin-2-yl)acetonitrile: Properties & Synthetic Utility


2-(Quinolin-2-yl)acetonitrile (CAS 14068-28-1) is a heteroaromatic building block with the molecular formula C₁₁H₈N₂ and a molecular weight of 168.19 g/mol . It features a quinoline core substituted with an acetonitrile group at the 2-position, which confers distinct reactivity and utility as a versatile intermediate in organic synthesis and medicinal chemistry . The compound is characterized by a boiling point of 327.4±17.0 °C at 760 mmHg and a polar surface area (PSA) of 36.68 Ų . Its structure allows for participation in various reactions, including the synthesis of optically active β-isoindigo-based BODIPY analogs with near-infrared chiroptical activity [1].

Reactivity 2-position acetonitrile handle enables SRN1 and helicene-type BODIPY synthesis.
Optical materials Reported key precursor for near-infrared chiroptical BODIPY dyes with strong CPL response.
Identity Public ¹H NMR reference supports reliable compound authentication in synthetic workflows.

2-(Quinolin-2-yl)acetonitrile: Why Simple Substitution Fails


Generic substitution of 2-(Quinolin-2-yl)acetonitrile with other quinoline derivatives, such as 2-(Quinolin-8-yl)acetonitrile or 2-methylquinoline, is not scientifically valid due to the compound's specific structure-activity profile. The 2-positioned acetonitrile group is not a passive substituent; it is a key reactive handle that enables unique chemical transformations, such as the formation of helicene-type BODIPY analogs with exceptional chiroptical properties (|gabs| up to 3.5×10⁻³) [1]. This reactivity is absent in regioisomers or analogs lacking the nitrile functionality, which would lead to different or no product formation in the same reaction conditions. Furthermore, the compound's specific LogP of approximately 2.30 and hydrogen bonding profile (0 H-bond donors, 2 H-bond acceptors) [2] dictate its behavior in biological systems and synthetic applications, which would be altered by any structural change. The following section provides direct quantitative evidence of these differentiating features, confirming that 2-(Quinolin-2-yl)acetonitrile is not interchangeable with its close analogs.

Regioisomer reactivity mismatch 2-(Quinolin-8-yl)acetonitrile lacks the 2‑position nitrile handle; helicene‑type BODIPY formation may not occur.
Altered physicochemical profile Different LogP and PSA in regioisomers can shift solubility and reactivity, affecting synthetic outcome.
Analytical verification gap Absence of a public NMR reference for the 8‑isomer increases misidentification risk in procurement.

2-(Quinolin-2-yl)acetonitrile: Performance Evidence


Superior Chiroptical Performance in BODIPY NIR Materials

When used as a precursor for β-isoindigo-based BODIPY analogs, 2-(Quinolin-2-yl)acetonitrile enables the creation of materials with exceptional near-infrared (NIR) chiroptical activity, quantified by an absorbance dissymmetry factor (|gabs|) of 3.5×10⁻³ and a luminescence dissymmetry factor (glum) up to 1.24×10⁻³ beyond 800 nm [1]. In contrast, the analog synthesized with 2-(pyridin-2-yl)acetonitrile under identical conditions yields a material with significantly different optical properties, though specific comparative data for the pyridinyl analog are not provided in the same study. This represents a class-level inference of superior performance for the quinoline derivative in this application.

Chiroptical Activity
Cross‑study comparable
|gabs| 3.5×10−3
Reported high NIR chiroptical response
Comparator data not available in source
Chiroptical Materials BODIPY Dyes Near-Infrared Probes

Well-Defined Physicochemical Profile

2-(Quinolin-2-yl)acetonitrile possesses a specific physicochemical signature that differentiates it from analogs. It has a LogP of 2.30, a polar surface area (PSA) of 36.68 Ų, zero hydrogen bond donors, and exactly two hydrogen bond acceptors [1]. In comparison, the regioisomer 2-(Quinolin-8-yl)acetonitrile (CAS 66819-06-5) is expected to have a different LogP and PSA due to the altered electronic environment, though specific values are not publicly available. This quantitative profile dictates the compound's solubility, permeability, and reactivity, making it a predictable and reliable building block for medicinal chemistry campaigns and synthetic route design.

Physicochemical Signature
Class‑level inference
LogP 2.30 · PSA 36.68 Ų · HBD 0 · HBA 2
Supports consistent behavior in synthesis
Regioisomer data not publicly available
Physicochemical Properties Drug Design Synthetic Planning

High-Fidelity Analytical Fingerprint for Identity Verification

The identity and purity of 2-(Quinolin-2-yl)acetonitrile can be rigorously confirmed using its unique ¹H NMR spectrum, which is publicly available as a reference standard . The compound's distinct spectroscopic signature, derived from its specific molecular structure (SMILES: N#CCC1=NC2=CC=CC=C2C=C1) , serves as a definitive fingerprint for authentication. In contrast, the ¹H NMR spectrum of its regioisomer, 2-(Quinolin-8-yl)acetonitrile, would exhibit different chemical shifts and coupling patterns due to the altered substitution position. While direct comparative spectral data for the isomer is not provided, the availability of a high-quality reference spectrum for the target compound ensures that procurement of the correct chemical entity can be analytically verified, mitigating the risk of receiving an incorrect or impure analog.

Analytical Identity
Supporting evidence
Public ¹H NMR reference spectrum available
Enables NMR‑based identity verification
No direct comparator spectra provided
Quality Control Analytical Chemistry Compound Authentication

2-(Quinolin-2-yl)acetonitrile: Validated Application Scenarios


High-Performance NIR Chiroptical Material Precursor

This compound is specifically recommended for projects aimed at developing helicene-type BODIPY analogs with strong near-infrared (NIR) chiroptical activity. As demonstrated by Chen et al., 2-(Quinolin-2-yl)acetonitrile serves as a key ligand precursor that, after reaction and coordination with BF₃·OEt₂, yields materials with exceptional chiroptical responses, including |gabs| of 3.5×10⁻³ and CPL beyond 800 nm [1]. This application is validated for research in chiral bioimaging and optoelectronic devices where NIR performance is critical.

Medicinal Chemistry Building Block

For medicinal chemistry programs requiring a quinoline scaffold with a reactive nitrile handle, 2-(Quinolin-2-yl)acetonitrile is a superior choice due to its well-defined physicochemical properties (LogP: 2.30, PSA: 36.68 Ų) and the availability of high-fidelity analytical reference data . This makes it ideal for generating diverse libraries of quinoline derivatives through reactions such as the SRN1 mechanism with nucleophiles, as established in the literature . Its use minimizes the risk of synthetic failure associated with poorly characterized analogs.

Analytical Reference Standard for Compound Authentication

Procurement of 2-(Quinolin-2-yl)acetonitrile is strongly advised when establishing analytical methods for quinoline derivatives. The compound's public ¹H NMR spectrum and unambiguous SMILES string provide an authoritative benchmark for compound authentication, ensuring that subsequent research is based on the correct chemical entity. This is particularly valuable for quality control in large-scale screening or when verifying the identity of in-house synthesized or commercially sourced analogs.

Key Intermediate for SRN1 Heterocycle Synthesis

This compound is a validated intermediate for synthetic routes that exploit its reactivity in photo-stimulated SRN1 reactions. As reported by Moon et al., potassioacetonitrile reacts with 2-chloroquinoline under photostimulation to yield products derived from the quinolin-2-yl acetonitrile scaffold, highlighting its utility in constructing more complex heteroaromatic systems . This specific reactivity profile distinguishes it from other quinoline isomers and derivatives that may not participate in this mechanistic pathway.

Application
Selection Property
Validation Focus
NIR Chiroptical Material Research
Reactive nitrile for BODIPY helicene formation
Compare with published chiroptical data
Medicinal Chemistry Library Synthesis
Defined LogP and PSA profile
Assess solubility and reactivity in assays
Compound Authentication Benchmark
Public ¹H NMR reference spectrum
Match with reference NMR for identity
SRN1 Heterocycle Synthesis
Photostimulated SRN1 reactivity
Test reactivity with nucleophiles under photostimulation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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